2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-methylpiperidine-1-carbothioamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:
N-(4-methylpiperidine-1-carbothioyl)benzamide: This compound lacks the 2-methyl group on the benzamide ring, which may affect its chemical reactivity and biological activity.
2-methyl-N-(piperidine-1-carbothioyl)benzamide: This compound lacks the 4-methyl group on the piperidine ring, which may influence its solubility and interaction with molecular targets.
The unique structural features of this compound, such as the presence of both 2-methyl and 4-methyl groups, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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